molecular formula C11H11NO2 B14813896 5-Cyclopropoxy-2-methoxybenzonitrile

5-Cyclopropoxy-2-methoxybenzonitrile

Cat. No.: B14813896
M. Wt: 189.21 g/mol
InChI Key: FCBJCGNINZVASY-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-methoxybenzonitrile is a benzonitrile derivative featuring a cyclopropoxy group at the 5-position and a methoxy group at the 2-position of the aromatic ring. The nitrile group at the 1-position introduces electron-withdrawing characteristics, influencing the compound’s electronic distribution and reactivity. Such structural motifs are commonly employed in pharmaceutical and agrochemical intermediates due to their ability to modulate lipophilicity, metabolic stability, and target binding affinity .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

5-cyclopropyloxy-2-methoxybenzonitrile

InChI

InChI=1S/C11H11NO2/c1-13-11-5-4-10(6-8(11)7-12)14-9-2-3-9/h4-6,9H,2-3H2,1H3

InChI Key

FCBJCGNINZVASY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OC2CC2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-methoxybenzonitrile typically involves the reaction of 2-methoxybenzonitrile with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-methoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclopropoxy-2-methoxybenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-methoxybenzonitrile is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Functional Groups Key Properties
This compound 5-Cyclopropoxy, 2-Methoxy, 1-Nitrile 217.24* Ether, Nitrile High polarity, moderate steric bulk
2-(Cyclopropylmethoxy)-5-fluoro-4-(dioxaborolan-2-yl)benzonitrile 2-Cyclopropylmethoxy, 5-Fluoro, 4-Boronic ester 335.15 Ether, Boronic ester, Nitrile Suzuki coupling substrate, enhanced electrophilicity
2-(Cyclopropylmethoxy)-5-fluoroaniline 2-Cyclopropylmethoxy, 5-Fluoro, 1-Amine 181.20 Ether, Amine Nucleophilic, potential agrochemical intermediate

*Calculated molecular weight for C₁₂H₁₁NO₂ (assuming formula).

Key Observations:

Electron-Withdrawing vs. The boronic ester in the second compound facilitates participation in Suzuki-Miyaura cross-coupling reactions, a property absent in the target compound .

Steric and Conformational Effects: The cyclopropoxy group introduces ring strain and compact steric bulk, which may improve metabolic stability in drug candidates compared to larger alkoxy substituents.

Fluorine Substitution :

  • Fluorine in the boronic ester and aniline analogs enhances electronegativity and lipophilicity, which could improve membrane permeability in bioactive molecules. The absence of fluorine in the target compound may reduce these effects but simplify synthetic routes .

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